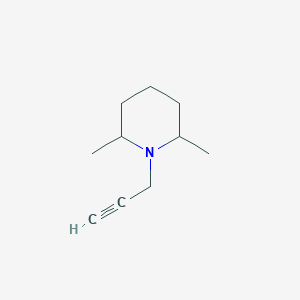

2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

2,6-dimethyl-1-prop-2-ynylpiperidine |

InChI |

InChI=1S/C10H17N/c1-4-8-11-9(2)6-5-7-10(11)3/h1,9-10H,5-8H2,2-3H3 |

InChI Key |

DPJZDPSCRBSNAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1CC#C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine and Analogues

Approaches to the Piperidine (B6355638) Ring System Bearing Dimethyl Substitution

Post-Cyclization Functionalization of 2,6-Dimethylpiperidine (B1222252)

This approach utilizes commercially available or readily synthesized 2,6-dimethylpiperidine as a starting material. The key step is the introduction of the propargyl group onto the nitrogen atom. 2,6-Dimethylpiperidine exists as three stereoisomers: the achiral (R,S)- or meso-isomer, and a chiral enantiomeric pair of (R,R)- and (S,S)-isomers. wikipedia.org The synthesis typically begins with the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine). wikipedia.orgchemicalbook.com

The most direct method for synthesizing 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine is the N-alkylation of 2,6-dimethylpiperidine with a suitable propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine nitrogen of the piperidine ring attacks the electrophilic carbon of the propargyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for complete deprotonation of the amine. researchgate.netnih.gov The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed. researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Notes |

| Piperidine | Propargyl Bromide | NaH | THF | 0°C to RT | General method for O- and N-alkylation. nih.gov |

| Piperidine | Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp. | A common and effective method. researchgate.net |

| Piperidine | Alkyl Bromide/Iodide | None (slow addition) | Acetonitrile | Room Temp. | Slow addition of halide prevents quaternization. researchgate.net |

De Novo Piperidine Ring Formation Strategies Incorporating Substituents

De novo strategies involve constructing the substituted piperidine ring from acyclic precursors. These methods are often more complex but provide greater flexibility for introducing various substituents and controlling stereochemistry.

Intramolecular hydroamination is a powerful atom-economical method for synthesizing nitrogen-containing heterocycles, including piperidines. acs.org This approach involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For the synthesis of a piperidine ring, a suitably substituted aminoalkene or aminoalkyne undergoes a 6-endo cyclization. nih.gov

The reaction can be catalyzed by Brønsted acids (like triflic or sulfuric acid) or transition metal complexes. acs.orgnih.gov In an acid-catalyzed process, the reaction may proceed through the formation of an iminium ion intermediate, which is then reduced to form the piperidine ring. nih.gov Metal-catalyzed versions, for instance using copper hydride, can offer high levels of regio- and enantiocontrol, providing access to chiral substituted piperidines.

The Mannich reaction is a classic method for carbon-carbon bond formation that can be adapted for the synthesis of piperidine rings. In its traditional form, the reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine.

For the synthesis of substituted piperidones, which are precursors to piperidines, a multicomponent reaction can be employed. For example, the condensation of a ketone, an aldehyde (e.g., benzaldehyde), and an amine source (e.g., ammonium acetate) can yield a substituted piperidin-4-one. nih.gov More advanced, modular sequences involving organocatalytic Mannich reactions followed by Wittig olefination and cycloisomerization provide a flexible route to highly substituted chiral 1,2-dihydropyridines, which can then be reduced to the corresponding piperidines. nih.gov This strategy allows for the construction of complex piperidine cores with multiple stereocenters. nih.gov Ketonic Mannich bases are important intermediates in medicinal chemistry and their synthesis is well-established using various ketones and amines like piperidine or dimethylpiperazine. nih.govresearchgate.netresearchgate.net

Modern synthetic chemistry has seen the emergence of gold catalysis as a powerful tool for constructing complex molecular architectures. Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes and allenes toward nucleophilic attack. ajchem-a.com This reactivity has been harnessed for the synthesis of highly substituted piperidines. ajchem-a.com

One such strategy involves the gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers, which directly assembles the piperidine skeleton. ajchem-a.com Gold-catalyzed cyclization reactions provide a straightforward route to intermediates like pyridinones from amino acids, which can then be converted to asymmetric piperidines. acs.org These methods are valued for their mild reaction conditions and high efficiency in forming complex heterocyclic systems. acs.org

Introduction of the Propargyl Moiety in Piperidine Derivatives

The incorporation of a propargyl group onto the nitrogen atom of a piperidine ring is a crucial step in the synthesis of this compound. This functional group is valuable for further chemical modifications and is often introduced through direct N-alkylation or multicomponent reactions.

Direct N-Alkylation Strategies

Direct N-alkylation is a common and straightforward method for the synthesis of N-propargylpiperidines. This approach typically involves the reaction of a piperidine derivative with a propargyl halide, such as propargyl bromide or propargyl chloride. The reaction is a nucleophilic substitution where the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion.

The efficiency of this reaction can be influenced by several factors, including the choice of solvent, base, and temperature. Common solvents include polar aprotics like acetonitrile or dimethylformamide (DMF), which can facilitate the reaction. A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is often employed to deprotonate the piperidine, increasing its nucleophilicity. researchgate.net For instance, stirring piperidine with an alkylating agent in the presence of K2CO3 in dry DMF at room temperature is a viable method. researchgate.net Alternatively, using a stronger base like NaH in dry DMF at 0°C can also be effective. researchgate.net To avoid the formation of quaternary ammonium salts, which can occur with excess alkyl halide, the alkylating agent is often added slowly to ensure the piperidine remains in excess. researchgate.net

Table 1: Conditions for Direct N-Alkylation of Piperidines

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Piperidine | Alkyl bromide/iodide | K2CO3 | Dry DMF | Room Temperature | researchgate.net |

| Piperidine | Alkyl bromide/iodide | NaH | Dry DMF | 0°C | researchgate.net |

Multicomponent Reactions Involving Terminal Alkynes for N-Propargylamine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of N-propargylamines. phytojournal.comnih.gov The most prominent MCR for this purpose is the A3 coupling reaction, which involves the one-pot combination of an aldehyde, an amine, and a terminal alkyne. nih.govresearchgate.netwikipedia.org This reaction can be catalyzed by various transition metals, with copper being one of the most frequently used due to its low cost and high reactivity. rsc.org

In the context of synthesizing this compound, 2,6-dimethylpiperidine would serve as the amine component. The reaction mechanism generally involves the in situ formation of an iminium ion from the aldehyde and the amine. phytojournal.comwikipedia.org Concurrently, the metal catalyst activates the terminal alkyne to form a metal acetylide. wikipedia.orgnih.gov The acetylide then acts as a nucleophile, attacking the iminium ion to yield the final propargylamine (B41283) product. wikipedia.org A significant advantage of MCRs is the ability to generate molecular complexity in a single step from simple starting materials. phytojournal.com The A3 coupling reaction has been shown to be effective with a wide range of substrates, including various aldehydes, amines, and terminal alkynes. researchgate.netacs.org

Stereoselective Synthesis of this compound

The presence of two stereocenters at the 2 and 6 positions of the piperidine ring in this compound means that it can exist as different stereoisomers (cis and trans). The control of this stereochemistry is a critical aspect of its synthesis.

Control of Diastereoselectivity and Enantioselectivity in Piperidine Ring Formation

The diastereoselectivity in the formation of 2,6-disubstituted piperidines can be controlled through various synthetic strategies. One approach involves the cyclization of acyclic precursors where the stereochemistry of the newly formed ring is directed by existing chiral centers or by the reaction conditions. For example, the intramolecular Michael-type cyclization of β'-carbamate-α,β-unsaturated ketones has been shown to predominantly yield the 2,6-trans configured piperidine ring. acs.org The choice of alcohol used for in situ acetalization can also influence the cis/trans selectivity. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful method for obtaining enantioenriched piperidine derivatives. researchgate.netnih.gov For instance, using specific chiral ligands like MeO-BoQPhos with an iridium catalyst can lead to high enantioselectivities in the hydrogenation of 2-alkylpyridines. nih.gov

Methods for Obtaining Specific Stereoisomers of 2,6-Dimethylpiperidine Derivatives

Several methods have been developed to obtain specific stereoisomers of 2,6-dimethylpiperidine. The reduction of 2,6-dimethylpyridine (2,6-lutidine) is a common route, which typically yields the achiral (R,S)-isomer, also known as the cis-isomer, as the major product. wikipedia.orgchemicalbook.com This cis-isomer is a versatile building block in various chemical applications. chemimpex.com

To obtain the trans-isomers, diastereoselective lithiation and trapping can be employed. nih.gov For example, the α-lithiation of N-Boc-2-methylpiperidine using s-BuLi and TMEDA, followed by trapping with an electrophile, can lead to the formation of the 2,6-trans disubstituted piperidine as a single diastereomer. nih.govrsc.org Furthermore, base-mediated epimerization under thermodynamic control can be used to convert cis-isomers into the more stable trans-diastereoisomers. nih.govrsc.org

Table 2: Methods for Stereoselective Synthesis of 2,6-Disubstituted Piperidines

| Method | Key Reagents/Catalysts | Predominant Stereoisomer | Reference |

|---|---|---|---|

| Intramolecular Michael-type Cyclization | β'-carbamate-α,β-unsaturated ketone | 2,6-trans | acs.org |

| Asymmetric Hydrogenation | Iridium catalyst with chiral ligand | Enantioenriched | researchgate.netnih.gov |

| Reduction of 2,6-Dimethylpyridine | Hydrogen, catalyst | cis-(R,S) | wikipedia.orgchemicalbook.com |

| Diastereoselective Lithiation/Trapping | s-BuLi/TMEDA, electrophile | 2,6-trans | nih.govrsc.org |

Advanced Synthetic Strategies and Green Chemistry Considerations for Piperidine Derivatives

Modern organic synthesis is increasingly focused on developing advanced strategies that are not only efficient but also environmentally benign. For the synthesis of piperidine derivatives, this includes the use of biocatalysis, flow chemistry, and solvent-free or water-based reaction conditions. ajchem-a.com

Chemo-enzymatic methods, for instance, offer high enantio- and regioselectivity under mild conditions. nih.gov The use of enzymes can provide access to stereo-enriched piperidines that are challenging to obtain through traditional chemical methods. nih.gov A recently developed modular approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, significantly reducing the number of synthetic steps and avoiding the use of costly and toxic precious metals. news-medical.net

Green chemistry principles are also being applied to multicomponent reactions like the A3 coupling. phytojournal.com Performing these reactions in water or under solvent-free conditions can dramatically reduce the environmental footprint of the synthesis. rsc.org The development of reusable catalysts, such as nanomagnetite-supported catalysts, further enhances the sustainability of these processes. ajchem-a.com These advanced and green methodologies hold significant promise for the future synthesis of this compound and other valuable piperidine-containing compounds. nih.govresearchgate.netunibo.it

Application of Transition Metal Catalysis (e.g., Copper, Gold, Iron)

The most prominent method for the synthesis of propargylamines is the three-component A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine. This reaction is frequently catalyzed by various transition metals, with copper and gold being particularly prevalent.

Copper Catalysis: Copper salts, such as copper(I) bromide (CuBr), copper(I) iodide (CuI), and copper(II) triflate (Cu(OTf)₂), are widely employed as catalysts in A³ coupling reactions. These catalysts are valued for their low cost and high reactivity. The reaction mechanism typically involves the in situ formation of a copper acetylide, which then undergoes nucleophilic addition to an iminium ion generated from the condensation of the aldehyde and the amine.

While numerous examples exist for the copper-catalyzed A³ coupling with simple secondary amines like piperidine and morpholine, the use of sterically hindered amines such as 2,6-dimethylpiperidine presents a significant challenge. The bulky methyl groups flanking the nitrogen atom can impede the approach of the reactants and the formation of the necessary intermediates. Research on the copper-catalyzed A³ coupling of sterically hindered amines has shown that while the reactions can proceed, they often require higher catalyst loadings, elevated temperatures, and longer reaction times, and may result in lower yields compared to unhindered amines.

For instance, a study on the Cu(I)-catalyzed A³ coupling reaction demonstrated high yields for a variety of amines; however, substrates with significant steric bulk around the nitrogen atom were not reported, suggesting potential limitations of the catalytic system.

Gold Catalysis: Gold catalysts, including gold(I) and gold(III) salts and complexes, have emerged as powerful tools for a range of organic transformations, including the A³ coupling reaction. Gold catalysts are often highly efficient, requiring low catalyst loadings, and can be effective in various solvents, including water. The mechanism of gold-catalyzed A³ coupling is believed to involve the activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack of the amine and subsequent reaction with the aldehyde.

Similar to copper catalysis, the steric hindrance of 2,6-dimethylpiperidine is expected to be a critical factor in gold-catalyzed A³ couplings. While gold catalysts are known for their high activity, the steric bulk of the amine can still negatively impact the reaction efficiency. Literature on gold-catalyzed A³ reactions often highlights the broad substrate scope, but specific examples with highly hindered secondary amines like 2,6-dimethylpiperidine are scarce.

Iron Catalysis: Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive alternative to precious metal catalysts. While iron catalysis is well-established in various cross-coupling reactions, its application in the direct A³ coupling of secondary amines is less common. However, iron salts, such as iron(III) chloride (FeCl₃), have been reported to catalyze the substitution reaction of propargylic alcohols with amines to form propargylamines. This two-component reaction offers an alternative route to the target molecule, where 2,6-dimethylpiperidine would react with a propargylic alcohol. The reaction is proposed to proceed through the activation of the alcohol by the iron catalyst, followed by nucleophilic attack of the amine. This approach could potentially circumvent the steric challenges associated with the formation of the iminium ion in the A³ coupling.

Table 1: Comparison of Transition Metal Catalysts in A³ Coupling and Analogous Reactions

| Catalyst | Typical Substrates (Amine) | Reaction Conditions | Yields | Reference |

| Copper(I) Iodide | Piperidine, Morpholine | Solvent-free, 80-100 °C | Good to Excellent | rsc.org |

| Gold(III) Chloride | Various secondary amines | Water, Room Temperature | High | nih.gov |

| Iron(III) Chloride | Anilines, secondary amines | Dichloromethane, Reflux | Moderate to Good |

Note: The yields are general observations from the literature for analogous reactions and may vary significantly for the sterically hindered 2,6-dimethylpiperidine.

Development of Environmentally Conscious Methodologies (e.g., Solvent-Free, Water-Initiated Reactions)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the context of propargylamine synthesis, this has led to the exploration of solvent-free and water-based reaction systems.

Solvent-Free Reactions: Performing reactions without a solvent, or under neat conditions, offers several green chemistry advantages, including reduced waste, lower costs, and often, accelerated reaction rates. The A³ coupling reaction has been successfully carried out under solvent-free conditions using various catalysts, including copper and gold nanoparticles. rsc.orgrsc.org These reactions are typically conducted by heating a mixture of the aldehyde, alkyne, and amine with a catalytic amount of the metal.

For the synthesis of this compound, a solvent-free approach could be advantageous in overcoming the steric hindrance by increasing the effective concentration of the reactants. However, the higher temperatures often required for solvent-free reactions could also lead to side reactions and decomposition.

Water-Initiated Reactions: The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The A³ coupling reaction has been shown to proceed efficiently in water, often with enhanced reaction rates compared to organic solvents. wikipedia.org The term "water-initiated" can refer to several roles that water can play in these reactions. Water can act as a solvent, and its high polarity can promote the formation of the iminium ion intermediate. Furthermore, hydrophobic effects in water can bring the reactants together, accelerating the reaction. In some cases, water can also play a more active role in the catalytic cycle, for example, by facilitating proton transfer steps.

Several studies have reported successful copper and gold-catalyzed A³ couplings in water. nih.govorganic-chemistry.org These methodologies provide a greener alternative to traditional organic solvents. The application of these water-based systems to the synthesis of the sterically hindered this compound would be a promising avenue for a more sustainable process, although the solubility of the reactants in water could be a limiting factor.

Table 2: Environmentally Conscious Methodologies for Propargylamine Synthesis

| Methodology | Catalyst | Reaction Conditions | Advantages | Potential Challenges for 2,6-Dimethylpiperidine |

| Solvent-Free | Copper(I) Iodide | Neat, 80-120 °C | Reduced waste, high concentration | Potential for side reactions at high temperatures |

| Water as Solvent | Gold(III) Chloride | Water, Room Temp. - 80 °C | Green solvent, potential rate enhancement | Low solubility of reactants, steric hindrance |

Structural Elucidation and Conformational Analysis of 2,6 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Spectroscopic Characterization Techniques

The molecular structure of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine can be comprehensively determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this exact compound is not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the well-documented spectra of its constituent moieties: cis-2,6-dimethylpiperidine (B46485) and the N-propargyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons, the two methyl groups, and the propargyl group. For the likely cis-isomer, the two methyl groups would be in identical chemical environments, leading to a single signal. The protons on the piperidine ring at positions 2 and 6 would be chemically equivalent, as would the protons at positions 3 and 5, and the protons at position 4, assuming a rapid chair-to-chair interconversion at room temperature. The propargyl group would exhibit signals for the methylene (B1212753) protons adjacent to the nitrogen and the acetylenic proton.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. It is predicted to show distinct signals for each carbon environment in the molecule. The symmetry of the cis-2,6-dimethylpiperidine moiety would result in fewer signals than the total number of carbon atoms. The two methyl carbons would be equivalent, as would the C2/C6 and C3/C5 carbons of the piperidine ring. The carbons of the propargyl group, including the two sp-hybridized carbons of the alkyne, would have characteristic chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. COSY would establish the connectivity between adjacent protons, for instance, between the H2/H6 protons and the protons on the adjacent carbons (C3/C5). HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Piperidine CH₃ | ~1.1 | ~22.0 |

| Piperidine H3/H5 | ~1.3-1.5 | ~34.0 |

| Piperidine H4 | ~1.6-1.8 | ~25.0 |

| Piperidine H2/H6 | ~2.4-2.6 | ~58.0 |

| N-CH₂-C≡ | ~3.2 | ~40.0 |

| ≡C-H | ~2.2 | ~72.0 |

| -C≡C-H | ~80.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₁₇N, leading to a predicted molecular weight of approximately 151.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern would likely involve the loss of the propargyl group or cleavage of the piperidine ring, which are characteristic fragmentation pathways for N-substituted piperidines.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 151 | Molecular Ion [M]⁺ |

| 150 | [M-H]⁺ |

| 136 | [M-CH₃]⁺ |

| 112 | [M-C₃H₃]⁺ (Loss of propargyl) |

| 96 | [M-C₃H₃ - CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the amine functional groups, as well as the aliphatic C-H bonds.

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Functional Group | Vibration |

| ~3300 | ≡C-H | Stretching |

| ~2970-2850 | C-H (aliphatic) | Stretching |

| ~2120 | -C≡C- | Stretching (weak) |

| ~1200-1000 | C-N | Stretching |

X-ray Crystallography for Solid-State Structural Determination

As of now, there is no publicly available crystal structure for this compound. If the compound could be crystallized, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the exact conformation of the piperidine ring and its substituents, confirming the stereochemical relationship of the methyl groups and the orientation of the N-propargyl group.

Conformational Analysis of the Piperidine Ring and Substituents

The conformational preferences of the piperidine ring in 2,6-disubstituted derivatives are well-established. wikipedia.org These preferences are dictated by the minimization of steric strain.

Impact of 2,6-Dimethyl Substitution on Ring Conformation and Dynamics

The conformational landscape of the piperidine ring in this compound is primarily dictated by the stereochemistry of the two methyl groups at the C-2 and C-6 positions. These substituents introduce significant steric constraints that profoundly influence the preferred ring geometry and its dynamic behavior. The two principal diastereomers are the cis-(2R,6S)-isomer (a meso compound) and the trans-(2R,6R) and (2S,6S)-enantiomeric pair.

For the cis-isomer of 2,6-dimethylpiperidine (B1222252), there is a strong preference for a chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes destabilizing steric interactions, particularly 1,3-diaxial interactions, that would arise if one or both methyl groups were in axial positions. wikipedia.orgnist.gov The energy difference between the diequatorial and the diaxial conformers is significant, making the diaxial form practically unpopulated at room temperature.

The introduction of the prop-2-yn-1-yl (propargyl) group onto the nitrogen atom introduces further conformational considerations. The piperidine ring can, in principle, exist in two chair conformations, which interconvert via ring inversion. Furthermore, inversion at the nitrogen atom and rotation around the N-CH₂ bond of the propargyl group contribute to the dynamic processes of the molecule.

In the case of cis-2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine, the chair conformation with diequatorial methyl groups remains the most stable arrangement for the six-membered ring. wikipedia.org The primary conformational flexibility then arises from the orientation of the N-propargyl group and the lone pair on the nitrogen. The N-substituent can adopt either an axial or an equatorial position. The preference is governed by the steric demand of the substituent, quantified by its conformational A-value. While the specific A-value for the propargyl group is not commonly tabulated, its steric bulk is expected to be a key determinant.

Generally, for N-alkylpiperidines, the N-alkyl group preferentially occupies the equatorial position to avoid steric clashes with the syn-axial hydrogens at C-3 and C-5. In the case of cis-2,6-dimethylpiperidine as the parent amine, an equatorial N-propargyl group would lead to a conformation where all three substituents are in equatorial or pseudo-equatorial positions, which is sterically favorable.

However, the presence of the 2,6-dimethyl groups complicates this simple picture. When the N-propargyl group is equatorial, it can experience steric interactions with the equatorial methyl groups. Conversely, an axial N-propargyl group would experience 1,3-diaxial interactions with the axial hydrogens at C-3 and C-5. The balance of these interactions determines the conformational equilibrium.

Table 1: Conformational Preferences (A-values) for Substituents on a Cyclohexane (B81311) Ring

This table provides the conformational free energy difference (A-value) between the axial and equatorial orientations for various substituents on a cyclohexane ring, which serves as a useful model for estimating steric effects in the piperidine ring. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -F (Fluoro) | 0.24 |

| -Cl (Chloro) | 0.53 |

| -Br (Bromo) | 0.48 |

| -I (Iodo) | 0.47 |

| -OH (Hydroxy) | 0.87 (in aprotic solvent) |

| -CN (Cyano) | 0.21 |

Data sourced from various standard organic chemistry texts and compilations. libretexts.orgmasterorganicchemistry.com

Computational and Theoretical Chemistry Studies of 2,6 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure and preferred geometry of the compound. While specific DFT studies on 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine are not widely published, the methodologies are well-established from research on analogous piperidine (B6355638) derivatives. researchgate.netnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this involves determining the preferred conformation of the piperidine ring and the spatial orientation of its substituents.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The two methyl groups at the C2 and C6 positions can be in either axial or equatorial positions. The cis-isomer (2R,6S) is generally more stable. nist.gov The prop-2-yn-1-yl group on the nitrogen atom also has rotational freedom. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can precisely calculate the energies of these different conformers to identify the global minimum energy structure. researchgate.net The analysis would reveal the most probable shape of the molecule in a biological system.

Table 1: Illustrative Conformational Analysis Data for a Piperidine Derivative This table represents the type of data generated from a DFT conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (e.g., C2-N1-Cα-Cβ) | Piperidine Ring Conformation |

|---|---|---|---|

| Chair (Equatorial Propargyl) | 0.00 | 178.5° | Chair |

| Chair (Axial Propargyl) | +2.5 | 65.2° | Chair |

| Twist-Boat | +5.8 | - | Twist-Boat |

Electronic structure analysis provides critical information about a molecule's reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom and the alkyne group's triple bond, indicating these as likely sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Table 2: Predicted Electronic Properties of this compound This table illustrates typical electronic properties derived from DFT calculations.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ +0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 7.0 eV | Suggests high chemical stability. |

| MEP Negative Region | Nitrogen atom, π-system of alkyne | Likely sites for interaction with electrophiles or H-bond donors. |

| MEP Positive Region | Hydrogen atoms on the piperidine ring | Likely sites for interaction with nucleophiles. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend beyond single-molecule properties to predict how a compound interacts with larger biological systems, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates. Studies on various piperidine derivatives have shown their ability to bind to a wide range of biological targets, including enzymes and receptors involved in cancer and neurological disorders. researchgate.netsemanticscholar.orgnih.gov For example, piperidine derivatives have been docked against targets like the HDM2 protein (a cancer target) and acetylcholinesterase (an Alzheimer's disease target). researchgate.netmdpi.com Docking simulations for this compound would involve placing it into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The results would reveal the most likely binding pose and key interactions, such as hydrogen bonds and hydrophobic contacts.

Table 3: Illustrative Docking Study Results for Various Piperidine Derivatives This table summarizes findings from docking studies on compounds structurally related to the subject molecule, indicating potential research directions.

| Piperidine Derivative | Protein Target | PDB ID | Finding/Binding Score | Reference |

|---|---|---|---|---|

| Piperidinylpiperidine derivative | Acetyl-CoA Carboxylase (ACC2) | 3FF6 | IC50 = 172 nM; high docking score (8.01) | semanticscholar.org |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Myeloma-related protein (6FS1) | 6FS1 | Efficient binding to active site residues. | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | 6LU7 | Efficient interaction and good activities predicted. | nih.gov |

| Benzimidazole-piperidine hybrid | Acetylcholinesterase (AChE) | 4EY7 | High docking score (-10.50). | mdpi.com |

| Piperidine-derived compound | HDM2 (p53 antagonist) | - | Binding energy of -6.639 kcal/mol. | researchgate.net |

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movements of atoms and molecules, providing a dynamic view of the interactions. For a compound like this compound, an MD simulation would show how it settles into a protein's binding pocket and how the protein structure might adjust to accommodate it. These simulations can confirm the stability of key hydrogen bonds or hydrophobic interactions predicted by docking and provide a more accurate estimation of binding free energy. researchgate.net

Predictive Computational Tools for Biological Activity (e.g., PASS)

Beyond specific targets, computational tools can predict a broad spectrum of potential biological activities. The Prediction of Activity Spectra for Substances (PASS) is an online tool that analyzes a molecule's structure and compares it to a vast database of biologically active compounds to predict its likely pharmacological effects. clinmedkaz.orgclinmedkaz.orgway2drug.com

When novel piperidine derivatives were analyzed using PASS, a wide range of potential activities was predicted. clinmedkaz.orgclinmedkaz.org These predictions suggest that such compounds are promising candidates for further investigation as treatments for cancer and central nervous system diseases, or as local anesthetic, antiarrhythmic, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org The output of a PASS analysis is a list of potential activities with a corresponding "Pa" (probability to be active) value. A Pa value greater than 0.7 indicates a high likelihood of the activity being confirmed experimentally.

Table 4: Potential Biological Activities for Piperidine Derivatives Predicted by PASS This table is based on published PASS analyses of novel piperidine compounds, suggesting the likely activity profile for this compound.

| Predicted Biological Activity | Pa (Probability to be Active) Range | Significance | Reference |

|---|---|---|---|

| Antineoplastic (Anticancer) | > 0.5 | Potential for use in oncology. | clinmedkaz.orgclinmedkaz.org |

| CNS Depressant/Stimulant | > 0.6 | Potential for treating neurological or psychiatric disorders. | clinmedkaz.orgclinmedkaz.org |

| Antiarrhythmic | > 0.5 | Potential for treating cardiac arrhythmias. | clinmedkaz.orgclinmedkaz.org |

| Local Anesthetic | > 0.7 | High probability of local anesthetic effects. | clinmedkaz.orgclinmedkaz.org |

| Antimicrobial | > 0.5 | Potential for development as an antibacterial or antifungal agent. | clinmedkaz.orgclinmedkaz.org |

| Enzyme Inhibitor (e.g., Kinase, Protease) | Variable | Affects various metabolic and signaling pathways. | clinmedkaz.orgclinmedkaz.org |

In Silico Prediction of Broad Biological Activity Spectra

The prediction of biological activity spectra for novel compounds is a critical step in identifying promising candidates for drug development. researchgate.net For derivatives of piperidine, such as this compound, computational tools like the PASS (Prediction of Activity Spectra for Substances) online tool are employed. clinmedkaz.orgclinmedkaz.org This software analyzes the structure of a compound to predict its likely biological activities with a certain degree of probability.

Studies on new piperidine derivatives have indicated a high probability for a wide range of biological activities. researchgate.netclinmedkaz.org These predicted activities suggest potential applications in various medical fields. Based on the analysis of similar piperidine derivatives, the predicted biological activity spectrum for this compound is likely to include the following:

Table 1: Predicted Biological Activities of Piperidine Derivatives

| Predicted Biological Activity | Potential Therapeutic Area |

|---|---|

| Anti-inflammatory | Treatment of inflammatory conditions |

| Analgesic | Pain management |

| Antibacterial | Treatment of bacterial infections |

| Antineoplastic | Cancer therapy |

| Neurological Disorder Treatment | Management of CNS diseases |

| Antiarrhythmic | Treatment of cardiac arrhythmias |

This table is generated based on findings from studies on similar piperidine derivatives. researchgate.netclinmedkaz.org

The comprehensive analysis of these predicted activities underscores the potential of piperidine derivatives as versatile scaffolds for the design of new, highly effective medicinal agents. clinmedkaz.org

Identification of Potential Molecular Targets (e.g., Enzymes, Receptors, Transport Systems, Ion Channels)

Identifying the molecular targets with which a compound is likely to interact is a fundamental aspect of understanding its mechanism of action. Web-based tools such as SwissTargetPrediction are utilized to forecast the most probable protein targets for new chemical structures. clinmedkaz.orgclinmedkaz.org For new piperidine derivatives, these in silico studies have revealed a multitude of potential molecular targets, spanning various protein families. clinmedkaz.org

The ability of these compounds to affect different enzymes, receptors, transport systems, and voltage-gated ion channels provides the basis for their broad spectrum of predicted biological activities. clinmedkaz.org The analysis of similar piperidine derivatives suggests that this compound may interact with the following classes of molecular targets:

Table 2: Potential Molecular Targets of Piperidine Derivatives

| Target Class | Specific Examples (where available) | Associated Predicted Activity |

|---|---|---|

| Enzymes | Kinases, Proteases | Anti-inflammatory, Antineoplastic |

| G-protein coupled receptors (GPCRs) | Opioid receptors | Analgesic |

| Ion Channels | Voltage-gated sodium channels | Local Anesthetic, Antiarrhythmic |

This table is generated based on findings from studies on similar piperidine derivatives. clinmedkaz.orgnih.gov

The prognostic data for piperidine compounds, which have often been confirmed by subsequent in vivo or in vitro studies, highlight the significant effects on these molecular targets. clinmedkaz.org This correlation reinforces the value of in silico predictions in the early phases of drug discovery. windows.net

Reactivity and Further Chemical Transformations of 2,6 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is the most reactive site on 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine, making it a versatile handle for a wide array of chemical transformations.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction joins the alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. beilstein-journals.orgnih.gov

The general scheme for the CuAAC reaction involves the in situ formation of a copper(I) acetylide from the terminal alkyne, which then reacts with an azide. This process is significantly accelerated by the copper catalyst, with rate enhancements of up to 10^7 compared to the uncatalyzed thermal Huisgen cycloaddition. beilstein-journals.org The reaction is typically carried out in a variety of solvents, including aqueous media, and is tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules. nih.govlibretexts.org

Key features of the CuAAC reaction relevant to this compound are summarized in the table below.

| Feature | Description |

| Reactants | This compound, Organic Azide (R-N₃) |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1-(1-(Azido-R)-1H-1,2,3-triazol-4-yl)methyl)-2,6-dimethylpiperidine |

| Regioselectivity | Exclusively the 1,4-disubstituted triazole |

| Conditions | Mild, often at room temperature, in various solvents (e.g., H₂O, t-BuOH, CH₃CN) |

Ligands such as 2,6-lutidine can be beneficial to the reaction, and an excess of a non-coordinating base is often employed. beilstein-journals.org The resulting triazole ring is not merely a linker but can also be a pharmacologically active component in the final molecule.

Hydration and Hydroamination Reactions

The terminal alkyne of this compound can undergo hydration (addition of water) and hydroamination (addition of an amine) to yield ketones/enols and imines/enamines, respectively. These reactions are typically catalyzed by transition metals, with gold complexes being particularly effective. mdpi.com

Hydration: The gold-catalyzed hydration of terminal alkynes generally follows Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initially formed enol. These reactions are atom-economical and can be carried out under mild conditions. mdpi.com For this compound, this would result in the formation of a piperidinyl-substituted acetone (B3395972) derivative.

Hydroamination: Similarly, gold-catalyzed hydroamination of terminal alkynes with primary or secondary amines yields imines or enamines. The regioselectivity of this reaction can be influenced by the catalyst and the substrate. mdpi.com

The table below outlines the expected products from these reactions.

| Reaction | Reagent | Catalyst | Expected Product |

| Hydration | H₂O | Au(I) or Au(III) complex | 1-(2,6-Dimethylpiperidin-1-yl)propan-2-one |

| Hydroamination | R-NH₂ | Au(I) or Au(III) complex | N-Substituted imine or enamine |

Metal-Catalyzed Alkyne Functionalizations (e.g., Cross-Couplings, Cycloadditions)

The terminal alkyne is a versatile building block for carbon-carbon bond formation through various metal-catalyzed reactions.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it suitable for the synthesis of complex molecules. wikipedia.org this compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of various aryl or vinyl substituents at the terminus of the propargyl group. Nickel-catalyzed versions of the Sonogashira coupling have also been developed. nih.gov

| Reaction Component | Example |

| Alkyne | This compound |

| Coupling Partner | Aryl halide (e.g., iodobenzene), Vinyl halide |

| Catalyst System | Pd(PPh₃)₄ / CuI |

| Base | Amine (e.g., triethylamine, diethylamine) |

| Product | 1-((Aryl/Vinyl)-prop-2-yn-1-yl)-2,6-dimethylpiperidine |

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions. For instance, gold-catalyzed [3+2] and [3+3] cycloadditions of propargyl derivatives with aldehydes or nitrones can lead to the formation of functionalized dihydrofurans and other heterocycles. nih.gov Additionally, metal-catalyzed [2+2+1] and [2+2+2] carbocyclizations can construct complex polycyclic systems. nih.gov Propargylamines have also been shown to undergo cyclization and isomerization to form functionalized quinolines. mdpi.com

Reactions at the Piperidine (B6355638) Nitrogen (if further derivatization is pursued after initial N-propargylation)

The nitrogen atom in the 2,6-dimethylpiperidine (B1222252) ring is a tertiary amine and thus possesses a lone pair of electrons, making it nucleophilic and basic. While the steric hindrance from the two adjacent methyl groups will temper its reactivity compared to less substituted piperidines, further derivatization is possible.

Potential reactions at the piperidine nitrogen include:

Quaternization: Reaction with an alkyl halide (R-X) would lead to the formation of a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge and could be used to modify the solubility or biological activity of the molecule.

N-Oxide Formation: Oxidation with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would form the corresponding N-oxide. N-oxides are often more water-soluble than their parent amines and can exhibit different pharmacological properties.

Potential Transformations at the Methyl Substituents

The methyl groups at the 2 and 6 positions of the piperidine ring consist of strong, unactivated C-H bonds. As such, they are generally the least reactive sites on the molecule. Selective functionalization of these methyl groups would require harsh reaction conditions or specialized, highly reactive reagents, and is not a common transformation. In most synthetic contexts, these methyl groups would be considered inert.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2,6 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine Analogues

General Principles of Piperidine-Based SAR

The design of bioactive molecules often relies on established pharmacophoric models. For piperidine-based compounds targeting receptors like the sigma-1 receptor, a common model includes two hydrophobic pockets connected by a central, positively ionizable basic group, a role the piperidine (B6355638) nitrogen capably fills. nih.gov The piperidine scaffold itself is a key structural element for achieving dual activity at targets such as the histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov

The introduction of methyl groups at the 2 and 6 positions of the piperidine ring significantly impacts the molecule's steric and conformational properties. These substitutions can serve a strategic purpose in medicinal chemistry by blocking the metabolic degradation of the piperidine ring, thereby potentially improving a compound's pharmacokinetic profile. rsc.org

However, the steric hindrance introduced by these groups can also be detrimental to biological activity, depending on the target's binding pocket topology. For instance, in the context of sigma-1 (σ1) receptor ligands, increasing the steric bulk around the basic nitrogen atom generally leads to a decrease in binding affinity. uniba.it Studies on a series of N-substituted piperidines revealed that 2,6-dimethyl substitution resulted in a more than 10-fold reduction in σ1 receptor affinity compared to less hindered analogues. uniba.it This suggests that the binding pocket of the σ1 receptor does not favorably accommodate bulky substituents at these positions. The cis-isomer, (2R,6S)-2,6-dimethylpiperidine, tends to adopt a chair conformation where the two methyl groups occupy equatorial positions. wikipedia.orgnist.gov This defined conformation can influence how the molecule presents its other functional groups for interaction with a biological target.

Table 1: Impact of Piperidine Ring Substitution on Sigma-1 (σ1) Receptor Affinity This table presents illustrative data from a study on N-[(4-chlorophenoxy)ethyl]piperidines to demonstrate the effect of methyl substitution on binding affinity.

| Compound Structure | Substitution Pattern | σ1 Receptor Affinity (Ki, nM) |

| N-[(4-chlorophenoxy)ethyl]piperidine | Unsubstituted | ~1-2 |

| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | 4-methyl | 0.34–1.18 |

| N-[(4-chlorophenoxy)ethyl]-2,6-dimethylpiperidine | 2,6-dimethyl | > 16 |

| N-[(4-chlorophenoxy)ethyl]-2,2,6,6-tetramethylpiperidine | 2,2,6,6-tetramethyl | > 5000 |

| (Data sourced from a study on phenoxyalkylpiperidines, demonstrating the principle of steric hindrance. uniba.it) |

The N-propargyl (or N-prop-2-yn-1-yl) group is a key functional moiety known to confer specific and potent biological activities, most notably as an inhibitor of flavoenzymes. nih.gov This group is a "mechanism-based inactivator" or "suicide inhibitor," particularly for monoamine oxidases (MAO-A and MAO-B). nih.govnih.govacs.org Upon enzymatic oxidation, the propargyl group forms a reactive allene (B1206475) intermediate that can then form a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. nih.gov

The incorporation of an N-propargyl group into a piperidine scaffold is a well-established strategy for designing potent and selective MAO inhibitors for treating neurodegenerative disorders like Parkinson's disease. nih.govacs.org For example, the drug ladostigil (B1674322) was designed by combining the propargyl moiety of the MAO-B inhibitor rasagiline (B1678815) with a carbamate (B1207046) group from the cholinesterase inhibitor rivastigmine. nih.gov The propargyl group itself is acidic compared to its saturated or unsaturated analogues, a property stemming from the sp-hybridized carbon atom. wikipedia.org

The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of biological activity and selectivity. nih.gov The stereochemistry dictates how the molecule fits into a binding site and orients its functional groups for key interactions. Studies on various piperidine-based compounds have consistently shown that isomers can have vastly different pharmacological profiles.

A striking example is found in a series of 1-propargyl-4-styrylpiperidine analogues, where the geometric isomerism (cis/trans) of the styryl double bond dictates the selectivity for MAO isoforms. nih.govacs.org The trans-isomers were found to be potent and selective inhibitors of MAO-B, while the corresponding cis-isomers were selective for MAO-A. nih.govacs.org This demonstrates that even a subtle change in molecular shape can completely switch the selectivity between two closely related enzymes. Similarly, in other classes of piperidine analogues, stereochemistry has been shown to be crucial for selectivity between the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov

Exploration of Biological Activity Categories (Mechanistic Focus)

The unique combination of the 2,6-dimethylpiperidine (B1222252) core and the N-propargyl group suggests potential interactions with specific families of enzymes and receptors, which have been explored through various mechanistic studies.

Given the presence of the N-propargyl group, a primary area of investigation for analogues of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine is the inhibition of monoamine oxidases (MAO). MAO-B activity is known to increase in the brains of patients with Alzheimer's disease, making it a key therapeutic target. nih.gov The N-propargylpiperidine scaffold is a privileged structure for MAO-B inhibition. nih.gov

Table 2: Influence of Stereochemistry and Substitution on MAO Inhibition by 1-Propargyl-4-styrylpiperidine Analogues This table includes representative data to illustrate SAR principles for the N-propargylpiperidine scaffold.

| Compound | Isomer | Substituent on Styryl Ring | hMAO-A IC₅₀ (nM) | hMAO-B IC₅₀ (nM) | Selectivity (A/B) |

| Analogue 1 | trans | H | 7440 | 342 | 21.8 |

| Analogue 2 | cis | H | 1470 | >100,000 | <0.01 |

| Analogue 3 | trans | 4-F | 10,700 | 118 | 90.7 |

| Analogue 4 | cis | 3-F | 68.4 | 55,500 | 0.001 |

| (Data adapted from a study on cis/trans isomers of 1-propargyl-4-styrylpiperidines. nih.govacs.org) |

The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. researchgate.net

Sigma-1 (σ1) Receptors: The piperidine moiety is a critical structural element for high affinity at σ1 receptors. acs.orgnih.gov Research has shown that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically improve σ1 receptor affinity, sometimes by orders of magnitude. nih.govacs.orgacs.org This is attributed to the piperidine's protonation state and ability to form key salt bridge interactions within the receptor's binding pocket. unisi.it However, as previously noted, the steric bulk of 2,6-dimethyl substituents is generally unfavorable for σ1 binding, significantly reducing affinity. uniba.it

Histamine H3 (H3) Receptors: The piperidine core is also a key feature in many potent histamine H3 receptor antagonists. nih.govnih.gov In the development of dual-target ligands, the piperidine moiety has been shown to be essential for conferring σ1 activity while maintaining high affinity for the H3 receptor. nih.govacs.orgunisi.it The unsubstituted piperidine ring often appears to be the most influential for high affinity at the human H3 receptor. acs.org

Dopamine Receptors/Transporters: Piperidine-based structures, developed as analogues of cocaine, have been found to be potent inhibitors of the dopamine transporter (DAT), as well as the serotonin transporter (SERT). nih.gov The stereochemistry of substituents on the piperidine ring plays a crucial role in determining the potency and selectivity for these monoamine transporters. nih.govnih.gov

Table 3: Comparative Binding Affinities (Ki) of Piperazine vs. Piperidine Analogues at H3 and σ1 Receptors This table presents data for two closely related compounds to highlight the role of the core basic ring in receptor affinity.

| Compound ID | Core Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₁R/H₃R Selectivity |

| Compound A | Piperazine | 3.17 | 1531 | 0.002 |

| Compound B | Piperidine | 7.70 | 3.64 | 2.1 |

| (Data adapted from a study on dual histamine H3 and sigma-1 receptor antagonists. acs.orgnih.gov) |

Mechanistic Insights into Biological Action

Conformational Changes of the Compound Upon Binding to Biological Macromolecules

The binding of a ligand to a biological macromolecule, such as a receptor or an enzyme, is a dynamic process that often involves conformational changes in both the ligand and the macromolecule to achieve an optimal fit. For this compound, its conformational flexibility, particularly concerning the piperidine ring and the orientation of its substituents, is a critical determinant of its interaction with biological targets. While direct experimental data on the bound conformation of this specific compound is not extensively available, insights can be drawn from computational studies and the well-established conformational analysis of related piperidine derivatives.

The piperidine ring itself is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. For the cis-2,6-dimethylpiperidine (B46485) isomer, the energetically most favorable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions wikipedia.orgnist.gov. The trans-isomer, on the other hand, would have one methyl group in an axial and one in an equatorial position in its chair conformation wikipedia.org. The presence of the N-(prop-2-yn-1-yl) group introduces further conformational considerations. The nitrogen atom's lone pair and the propargyl group can influence the ring's geometry and the energetic barrier to ring inversion.

Upon interaction with a biological macromolecule, the preferred solution-state conformation of this compound may not be the one that binds to the receptor. The process of binding can induce a shift in the conformational equilibrium towards a "bioactive conformation." This induced fit is a common phenomenon in ligand-receptor interactions mdpi.com. Computational studies on similar piperidine-containing ligands binding to various receptors, such as sigma receptors and muscarinic receptors, have demonstrated the importance of this conformational adaptability.

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze these conformational changes nih.govmdpi.comunibo.it. These studies often reveal that the piperidine ring can adopt different orientations and even non-chair conformations, such as a twist-boat, to fit into a specific binding pocket ias.ac.inresearchgate.net. The orientation of the substituents is also crucial. For instance, the propargyl group, with its terminal alkyne, can participate in various non-covalent interactions, including hydrogen bonds and π-interactions, which can dictate its spatial orientation within the binding site. Similarly, the dimethyl substituents' orientation will be optimized to maximize favorable hydrophobic interactions and minimize steric clashes with amino acid residues of the protein.

The binding of piperidine derivatives to receptors often involves key interactions with specific amino acid residues. For example, the protonated nitrogen of the piperidine ring can form a crucial salt bridge with acidic residues like aspartate or glutamate (B1630785) in the binding pocket mdpi.comnih.gov. The hydrophobic methyl groups and the propargyl group can engage in van der Waals interactions with nonpolar residues. The ability of the molecule to adopt a conformation that allows these key interactions to occur simultaneously is essential for high-affinity binding.

Table 1: Predicted Binding Interactions and Conformational Notes for Piperidine Analogues

This table summarizes findings from computational studies on various piperidine derivatives, providing insights into the potential binding modes and conformational changes relevant to this compound.

| Compound/Class | Biological Target | Key Interacting Residues (Predicted) | Conformational Notes | Reference(s) |

| Piperine | Monoamine Oxidase B (MAO-B) | Ile199, Tyr326, Leu171 | The piperidine ring binds to the entrance cavity primarily through hydrophobic interactions. | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Glu172, Asp126 | The basic nitrogen is crucial for binding; the molecule adopts a conformation to allow for electrostatic and hydrogen bonding. | nih.gov |

| N-Acylpiperidines | Not specified | Not specified | Pseudoallylic strain can force the 2-substituent into an axial orientation. The twist-boat conformation is found to be less favorable than the chair. | nih.gov |

| N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones | Not specified | Not specified | N-nitrosation can lead to an equilibrium mixture of boat conformations. | ias.ac.in |

| Flavone derivatives with piperidine | Histamine H3 Receptor (H3R) | Glu5.46, Asp3.32, Tyr6.51 | The piperidine moiety is involved in forming a salt bridge and hydrogen bonds. | mdpi.com |

| 3,3-dimethylpiperidine derivatives | Sigma 1 Receptor (S1R) | Not specified | Planar and hydrophilic heteronuclei attached to the piperidine can decrease affinity. | nih.gov |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Not specified | Not specified | The piperidine ring can adopt dual conformations of chair and twisted boat in the solid state. | researchgate.net |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Diverse 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine Derivatives with Enhanced Efficiency and Sustainability

The synthesis of substituted piperidines is a well-established field, yet there remains a continuous drive for more efficient, stereoselective, and environmentally benign methodologies. news-medical.net For this compound and its derivatives, future synthetic efforts are likely to focus on several key areas. The preparation of the parent 2,6-dimethylpiperidine (B1222252) is typically achieved through the reduction of 2,6-lutidine. wikipedia.org The subsequent N-alkylation with propargyl bromide or a related propargyl electrophile would yield the target compound.

Future research will likely pursue the development of one-pot and multicomponent reactions to construct diverse libraries of these derivatives. Such strategies streamline the synthetic process, reducing the number of isolation and purification steps, which in turn lowers costs and waste. rsc.orgresearchgate.net For instance, a one-pot reaction combining an appropriate dialdehyde (B1249045) or diketone, an amine source, and a propargyl-containing component could be envisioned.

Furthermore, the principles of green chemistry are increasingly integral to modern synthetic planning. ajchem-a.com This includes the use of less hazardous solvents, catalytic methods over stoichiometric reagents, and energy-efficient reaction conditions. For the synthesis of this compound derivatives, this could involve exploring biocatalytic methods, such as the use of enzymes for stereoselective transformations, or employing flow chemistry to enhance reaction efficiency and safety. news-medical.netnih.gov A recent study on the synthesis of highly substituted piperidine (B6355638) analogs highlights the move towards non-toxic catalysts and solvent-free reaction conditions. ajchem-a.com

A significant area for development will be the stereoselective synthesis of different isomers of 2,6-dimethylpiperidine and their subsequent propargylation. The cis and trans isomers of 2,6-dimethylpiperidine possess distinct three-dimensional structures which can profoundly impact their biological activity. wikipedia.org Asymmetric synthesis or chiral resolution methods to obtain enantiomerically pure (2R,6R), (2S,6S), and the meso (2R,6S) isomers will be crucial for detailed structure-activity relationship (SAR) studies. rsc.org

Table 1: Potential Future Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, diversity generation | Identification of suitable starting materials and catalysts. |

| Biocatalysis | High stereoselectivity, mild conditions | Discovery and engineering of enzymes for specific transformations. nih.gov |

| Flow Chemistry | Enhanced safety and scalability, precise control | Optimization of reactor design and reaction parameters. nih.gov |

| Asymmetric Synthesis | Access to stereochemically pure isomers | Development of novel chiral catalysts and auxiliaries. rsc.org |

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties. nih.gov For this compound derivatives, in silico methods will be pivotal in guiding synthetic efforts and prioritizing compounds for biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) studies will be essential to understand how modifications to the chemical structure affect biological activity. nih.gov By generating a library of virtual derivatives with variations in the substituents on the piperidine ring and the propargyl group, QSAR models can be built to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a specific biological endpoint. Such models can predict the activity of yet-to-be-synthesized compounds, thereby saving time and resources.

Molecular docking simulations will play a crucial role in elucidating the potential binding modes of these compounds with various biological targets. ajchem-a.comtandfonline.com Given the reactivity of the propargyl group, which can act as a covalent binder, docking studies can help identify potential amino acid residues in a target's active site that could form a covalent bond. This information is invaluable for designing more potent and selective inhibitors. A study on 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives utilized DFT calculations to confirm the chair conformation of the piperidine ring, which is crucial for understanding its interaction with biological targets. nih.gov

Furthermore, advanced molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex, offering a more realistic representation of the interactions and the stability of the bound state. nih.gov These computational approaches, when used in concert, can provide a detailed understanding of the structure-function relationships governing the activity of this class of compounds.

Exploration of New Biological Targets and Underlying Mechanisms of Action

The piperidine scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including as central nervous system agents, antihistamines, and anticancer drugs. researchgate.netarizona.eduelsevier.com The inclusion of the propargylamine (B41283) moiety, a known pharmacophore in several neuroprotective and enzyme-inhibiting drugs, suggests that this compound and its derivatives could have a range of biological activities.

A key future direction will be the systematic screening of these compounds against a broad panel of biological targets. The propargyl group is a known "warhead" that can act as a mechanism-based inactivator of certain enzymes, such as monoamine oxidases (MAOs) and farnesyltransferase. nih.gov Therefore, initial investigations could focus on enzymes that are susceptible to covalent inhibition. For example, a study on novel piperidine inhibitors of farnesyltransferase demonstrated the importance of the piperidine core in achieving high potency. nih.gov

Beyond enzyme inhibition, the diverse functionalities of piperidine derivatives suggest potential interactions with G-protein coupled receptors (GPCRs) and ion channels. nih.gov Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also uncover novel therapeutic applications. nuvisan.com

Once a biological activity is identified, elucidating the mechanism of action will be paramount. This will involve a combination of biochemical assays, cell-based studies, and structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy) to characterize the interaction between the compound and its biological target at the molecular level. For instance, research on N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease highlights the potential for piperidine-based compounds to act on multiple targets. nih.gov Similarly, piperine, a natural product containing a piperidine ring, has been shown to have anticancer properties through various molecular mechanisms. nih.gov

Integration with Emerging Technologies (e.g., High-Throughput Screening, Artificial Intelligence in Chemical Discovery)

High-throughput screening (HTS) will be instrumental in rapidly evaluating large libraries of these compounds for biological activity. nuvisan.comthermofisher.com Miniaturized and automated HTS assays can screen thousands of compounds in a short period, accelerating the identification of initial "hit" compounds. nuvisan.com These hits can then be further optimized through medicinal chemistry efforts. The development of fragment-based drug discovery (FBDD) approaches, where smaller molecular fragments are screened and then elaborated, could also be a fruitful strategy. acs.org

Q & A

Basic: What are the key considerations for synthesizing 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine in a laboratory setting?

Methodological Answer:

Synthesis requires careful selection of starting materials (e.g., piperidine derivatives) and reaction conditions. Use inert atmospheres (N₂/Ar) to prevent oxidation of the propargyl group. Monitor reaction progress via TLC or HPLC. Safety protocols must include fume hoods, PPE (gloves, goggles), and fire suppression systems due to flammability risks from the propargyl moiety. Post-synthesis, purify via column chromatography or recrystallization, and validate purity using NMR and mass spectrometry .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and propargyl group.

- FT-IR to identify alkyne C≡C stretches (~2100 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Cross-reference data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use P95 respirators or EN 143-compliant masks to prevent inhalation of vapors.

- Wear nitrile gloves and lab coats to avoid dermal exposure.

- Store in sealed containers under dry, inert conditions to prevent degradation.

- Equip labs with emergency eyewash stations and neutralizing agents for spills. Document acute toxicity responses (e.g., LD₅₀ values) for risk assessments .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Employ isotopic labeling (e.g., deuterium at methyl groups) to track regioselectivity in alkylation reactions. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Computational tools (e.g., Gaussian or ORCA) model transition states and electron density maps, validated against experimental spectral data .

Advanced: How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- Cross-validate using multiple techniques: X-ray for absolute configuration, NMR for solution-state dynamics.

- Statistical analysis (e.g., Chi-square tests) to assess significance of discrepancies.

- Investigate solvent effects or polymorphism via DFT-driven solvation models or differential scanning calorimetry (DSC) .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature?

Methodological Answer:

- Conduct accelerated stability studies : Expose samples to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC.

- Arrhenius modeling predicts shelf-life under standard conditions. Identify degradation products using LC-MS and propose pathways via mechanistic organic chemistry principles .

Advanced: How can computational modeling optimize the synthesis of this compound?

Methodological Answer:

- Molecular dynamics simulations (e.g., using GROMACS) predict solvent interactions and reaction energy barriers.

- QSAR models correlate structural features (e.g., steric hindrance from methyl groups) with yield outcomes. Validate with DoE (Design of Experiments) frameworks to minimize trial runs .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Flash chromatography with silica gel and ethyl acetate/hexane gradients.

- Distillation under reduced pressure if volatile.

- Crystallization using ethanol/water mixtures. Confirm purity via melting point analysis and GC-MS .

Advanced: How can factorial design improve reaction optimization for piperidine derivatives?

Methodological Answer:

Apply 2^k factorial designs to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors. For example, a 3-factor design might reveal that catalyst concentration (p < 0.05) is critical for yield. Follow with response surface methodology (RSM) to pinpoint optimal conditions .

Advanced: What strategies evaluate the compound’s potential neurotoxicity in preclinical studies?

Methodological Answer:

- In vitro assays : Measure acetylcholinesterase inhibition or calcium flux in neuronal cell lines.

- In vivo models : Administer graded doses to rodents; assess motor function (rotarod tests) and histopathology of brain tissue. Compare with structurally similar opioids or piperidine-based toxins for SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.